![molecular formula C12H11Cl3N2O4 B2811857 N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide CAS No. 452089-00-8](/img/structure/B2811857.png)
N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide
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Overview
Description
Benzamides are a class of compounds that contain a benzoyl group, C6H5C(O)-, attached to an amide group, -NH2 . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamides can be determined using various techniques such as NMR spectroscopy and electron diffraction .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can be generated from acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .Physical And Chemical Properties Analysis
Benzamides are usually solids at room temperature, and they have higher boiling points than alcohols of similar molar mass . The specific physical and chemical properties can vary depending on the specific structure of the benzamide .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide, also known as 1-benzoyl-3-[2-(trichloromethyl)-1,3-dioxolan-2-yl]urea:
Antimicrobial Applications
N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide: has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its unique structure allows it to disrupt microbial cell walls and interfere with essential metabolic processes, making it a potential candidate for developing new antibiotics .
Anticancer Potential
Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. The compound’s mechanism involves the activation of caspases and the disruption of mitochondrial function, leading to cell death. This makes it a valuable candidate for further research in cancer therapy .
Agricultural Applications
In agriculture, 1-benzoyl-3-[2-(trichloromethyl)-1,3-dioxolan-2-yl]urea has been investigated for its potential as a pesticide. Its effectiveness against a variety of pests, including insects and nematodes, has been demonstrated. The compound’s mode of action involves disrupting the nervous system of pests, leading to paralysis and death .
Antioxidant Properties
The compound has also been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Neuroprotective Effects
Research has shown that N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide exhibits neuroprotective effects. It can protect neurons from damage caused by toxins and oxidative stress. This makes it a potential candidate for developing therapies for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound has demonstrated significant anti-inflammatory properties in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Material Science Applications
In material science, this compound has been explored for its potential use in creating advanced materials. Its unique chemical structure allows it to be used as a building block for polymers and nanomaterials. These materials can have applications in electronics, coatings, and other high-tech industries .
Environmental Applications
Lastly, 1-benzoyl-3-[2-(trichloromethyl)-1,3-dioxolan-2-yl]urea has been studied for its potential in environmental applications. It can be used in the development of sensors for detecting pollutants and in the treatment of contaminated water. Its ability to interact with various environmental contaminants makes it a valuable tool for environmental monitoring and remediation .
Synthesis, characterization, antioxidant, and antibacterial activities of new benzamides Design and synthesis of newer N-benzimidazol-2yl benzamide Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Structure-based design, synthesis, and molecular modeling studies of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives A practically simple, catalyst free and scalable synthesis of N-substituted ureas 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one Synthesis, characterization, antioxidant, and antibacterial activities of new benzamides Structure-based design, synthesis, and molecular modeling studies of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives
Mechanism of Action
Target of Action
The compound, also known as 1-benzoyl-3-[2-(trichloromethyl)-1,3-dioxolan-2-yl]urea, is a derivative of benzamides . Benzamides are widely used in the pharmaceutical industry and are part of the structure of potential drug compounds . .
Mode of Action
The mode of action of benzamides involves the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The reaction provides active sites for the synthesis of benzamides .
Biochemical Pathways
Benzamides, including the compound , are involved in various biochemical pathways due to their wide use in the pharmaceutical industry . They are part of the structure of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, diltiazem, lipitor, and vyvanse . These compounds are used for the treatment of various conditions, including diarrhea, pain, high cholesterol, hypertension, and cancer .
Pharmacokinetics
It’s important to note that the pharmacokinetic and metabolic behaviors in the body are often linked to the physical properties of a compound .
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. As a derivative of benzamides, it could potentially have a wide range of effects due to the diverse roles of benzamides in various drug compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIVAQULGXHVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C(Cl)(Cl)Cl)NC(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide |
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